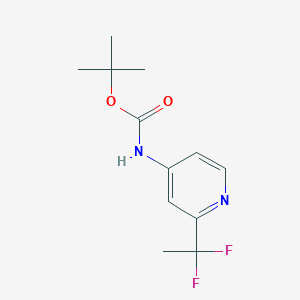
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluoroethyl group, and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate typically involves the reaction of 2-(1,1-difluoroethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification methods to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with the removal of oxygen functionalities.
Substitution: Formation of substituted carbamates with different functional groups replacing the tert-butyl group.
科学研究应用
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
作用机制
The mechanism of action of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The difluoroethyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
- Tert-butyl (2-chloropyridin-4-yl)carbamate
- Tert-butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- Tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
Uniqueness
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in its applications compared to similar compounds .
生物活性
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16F2N2O2
- Molecular Weight : 258.26 g/mol
- CAS Number : 1644386-40-2
The compound features a tert-butyl group attached to a pyridine ring that is further substituted with a difluoromethyl group. This structural configuration is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. Common methods include:
-
Reagents :
- Tert-butyl carbamate
- Difluoromethylating agents (e.g., di-tert-butyl dicarbonate)
- Bases like triethylamine
-
Conditions :
- Solvent: Anhydrous dichloromethane
- Temperature: Low temperatures to ensure high yield and purity
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For example, derivatives of carbamates have shown moderate to good antibacterial and antifungal activity against various strains. The structural features that enhance this activity include:
- Hydrophobic interactions : The tert-butyl group increases lipophilicity, aiding in membrane penetration.
- Electrophilic centers : The difluoromethyl group may enhance reactivity towards biological targets.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The carbamate moiety can interact with nucleophilic sites on enzymes, potentially leading to inhibition of enzymatic activity.
- Binding Affinity : The pyridine ring can engage in π-π stacking and hydrogen bonding with target proteins, enhancing binding affinity.
Research Findings
Several studies have explored the biological implications of this compound:
-
In Vitro Studies :
- Research indicates that the compound may inhibit specific enzymes critical for microbial survival.
- In vitro assays demonstrated effective inhibition against various microbial strains, with IC50 values indicating potency.
-
Case Studies :
- A study on related compounds highlighted the importance of substituents in modulating biological activity. Compounds with similar structures showed varying degrees of antimicrobial efficacy based on their electronic and steric properties.
-
Metabolic Stability :
- Investigations into metabolic pathways suggest that the presence of the tert-butyl group can influence metabolic stability, potentially affecting bioavailability and therapeutic efficacy. Replacing the tert-butyl group with more stable moieties has been shown to enhance metabolic profiles without compromising biological activity.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 258.26 g/mol |
| CAS Number | 1644386-40-2 |
| Antimicrobial Activity | Moderate to good |
| Mechanism | Enzyme inhibition |
| Metabolic Stability | Influenced by tert-butyl group |
属性
分子式 |
C12H16F2N2O2 |
|---|---|
分子量 |
258.26 g/mol |
IUPAC 名称 |
tert-butyl N-[2-(1,1-difluoroethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C12H16F2N2O2/c1-11(2,3)18-10(17)16-8-5-6-15-9(7-8)12(4,13)14/h5-7H,1-4H3,(H,15,16,17) |
InChI 键 |
DYLRDWOKULATKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















